molecular formula C12H13NO2 B14263710 4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one CAS No. 141238-84-8

4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one

Cat. No.: B14263710
CAS No.: 141238-84-8
M. Wt: 203.24 g/mol
InChI Key: NEDIKAGUPUHXKM-UHFFFAOYSA-N
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Description

4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one is an organic compound belonging to the oxazolone family These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with a suitable diketone or ketoester in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazolone derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2,3-dimethyl-1,2-oxazole: Lacks the carbonyl group present in the oxazolone.

    2,3-Dimethyl-1,2-oxazol-5(2H)-one: Lacks the benzyl group.

    4-Benzyl-1,2-oxazol-5(2H)-one: Lacks the methyl groups.

Uniqueness

4-Benzyl-2,3-dimethyl-1,2-oxazol-5(2H)-one is unique due to the combination of benzyl and methyl groups, which may confer specific chemical properties and reactivity patterns not observed in similar compounds.

Properties

141238-84-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-benzyl-2,3-dimethyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H13NO2/c1-9-11(12(14)15-13(9)2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3

InChI Key

NEDIKAGUPUHXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)ON1C)CC2=CC=CC=C2

Origin of Product

United States

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